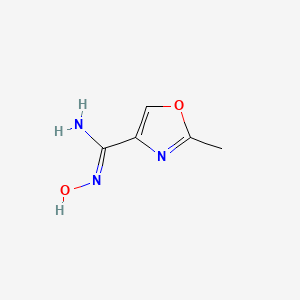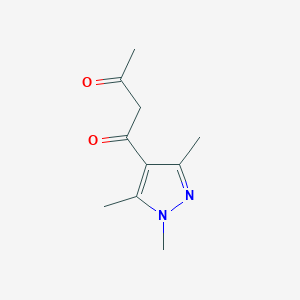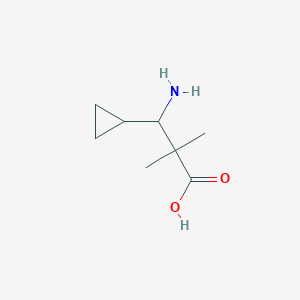![molecular formula C11H7FN2O B13065438 8-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13065438.png)
8-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by the presence of a fluorine atom at the 8th position and a pyrrolo ring fused to a quinoxaline core. It has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 8-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one involves the visible light-mediated ring opening and cyclization of aryl cyclopropanes. This method uses quinoxalinones, hydrochloric acid, and nitric acid as reagents. The reaction proceeds through ring opening and unexpected cyclization, resulting in the formation of the desired compound .
Another method involves the palladium-catalyzed oxidative carbonylation of the C2 position of indole. This reaction uses N-substituted 2-(1H-indol-1-yl)anilines or 2-(1H-pyrrol-1-yl)anilines and carbon monoxide in the presence of palladium(II) trifluoroacetate as a catalyst and copper(II) acetate as an oxidant in toluene at 80°C .
Industrial Production Methods
the scalability of the visible light-mediated synthesis has been demonstrated by a gram-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
8-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can be performed to modify the quinoxaline core.
Substitution: The fluorine atom at the 8th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can exhibit different biological activities depending on the functional groups introduced.
Wissenschaftliche Forschungsanwendungen
8-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential antineoplastic activity, making it a candidate for cancer research.
Biological Studies: It can be used as a probe to study biological pathways involving quinoxaline derivatives.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Its unique structure makes it a potential candidate for the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 8-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one involves its interaction with specific molecular targets. The compound exerts its effects by binding to DNA or proteins, thereby interfering with cellular processes. The exact molecular pathways involved are still under investigation, but it is believed that the compound can induce apoptosis in cancer cells by disrupting their DNA replication and repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[1,2-a]quinoxalin-4(5H)-one: Lacks the fluorine atom at the 8th position.
Indolo[1,2-a]quinoxalin-6(5H)-one: Contains an indole ring instead of a pyrrolo ring.
Thiazolo[3,4-a]quinoxalin-4(5H)-one: Contains a thiazole ring fused to the quinoxaline core.
Uniqueness
The presence of the fluorine atom at the 8th position in 8-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one imparts unique electronic properties to the compound, enhancing its biological activity and making it a valuable candidate for drug development. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets .
Eigenschaften
IUPAC Name |
8-fluoro-5H-pyrrolo[1,2-a]quinoxalin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O/c12-7-3-4-8-10(6-7)14-5-1-2-9(14)11(15)13-8/h1-6H,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTMBSYDGRULNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=O)NC3=C2C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(aminomethyl)phenyl]methyl}acetamide](/img/structure/B13065367.png)
![Ethyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13065372.png)


![4-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13065395.png)



![tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13065408.png)




